Product packaging for Icacine(Cat. No.:CAS No. 64999-57-1)

Icacine

Cat. No.: B1220765
CAS No.: 64999-57-1
M. Wt: 405.5 g/mol
InChI Key: VSTATNJCZCHFTM-QVPHZILJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icacine is a terpenoid alkaloid compound of natural origin, isolated from plants of the Icacina genus, such as Icacina senegalensis . It has the molecular formula C22H31NO6 and a molecular weight of 405.49 g/mol . The compound is classified as a phytochemical and has a complex multi-ring molecular structure . While detailed information on its specific mechanism of action and research applications is limited in the public domain, extracts from its plant of origin, Icacina senegalensis , have demonstrated significant anti-plasmodial activity in scientific studies, showing promise in malaria-related research . This suggests this compound may be of interest to researchers in the fields of natural product chemistry, ethnopharmacology, and parasitology for further investigation into its biological properties and potential as a lead compound. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO6 B1220765 Icacine CAS No. 64999-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64999-57-1

Molecular Formula

C22H31NO6

Molecular Weight

405.5 g/mol

IUPAC Name

(1R,2S,5S,6R,9R,10S,12S,13S,16R,17S,22R)-6-(dimethylamino)-17-hydroxy-5,16-dimethyl-8,11,14,18-tetraoxaheptacyclo[15.2.2.11,13.02,10.05,9.010,12.016,22]docosan-15-one

InChI

InChI=1S/C22H31NO6/c1-18-6-5-11-20-7-8-21(25,27-10-20)19(2)14(20)13(28-17(19)24)15-22(11,29-15)16(18)26-9-12(18)23(3)4/h11-16,25H,5-10H2,1-4H3/t11-,12-,13-,14-,15-,16+,18-,19-,20-,21-,22+/m0/s1

InChI Key

VSTATNJCZCHFTM-QVPHZILJSA-N

SMILES

CC12CCC3C45CCC(C6(C4C(C7C3(C1OCC2N(C)C)O7)OC6=O)C)(OC5)O

Isomeric SMILES

C[C@@]12CC[C@H]3[C@@]45CC[C@@]([C@]6([C@@H]4[C@@H]([C@H]7[C@]3([C@@H]1OC[C@@H]2N(C)C)O7)OC6=O)C)(OC5)O

Canonical SMILES

CC12CCC3C45CCC(C6(C4C(C7C3(C1OCC2N(C)C)O7)OC6=O)C)(OC5)O

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations of Icacina Species

Distribution and Botanical Classification of Icacine-Producing Plants

The genus Icacina, belonging to the family Icacinaceae, comprises a group of flowering plants primarily found in tropical Africa. google.comalfa-chemistry.com The accepted species within this genus are distributed from Cape Verde and Western Tropical Africa to South Sudan and Angola. google.comwikipedia.org These plants typically grow in woodland, savannah regions, or on the edges of forests. ajol.info

Icacina guesfeldtii as a Primary Source

Icacina guesfeldtii Asch. ex Engl. is a notable species within the genus and is recognized as a primary natural source of the diterpene alkaloid, this compound. srce.hrscielo.br This plant is native to a range that extends from Western Tropical Africa to South Sudan and Angola. google.comwikipedia.org Phytochemical studies have confirmed the presence of this compound in both the leaves and roots of I. guesfeldtii. srce.hrresearchgate.net Alongside this compound, this species also produces other structurally related alkaloids, including icaceine (B1194456) and de-N-methylicaceine. srce.hrscielo.br These compounds share a pimarane (B1242903) skeleton, a structural characteristic that was novel for alkaloids at the time of their discovery. srce.hr

Icacina trichantha (Syn. I. oliviformis) and Related Species

Icacina trichantha Oliv. is another significant species within the genus, native to West and Central Africa, including regions like Nigeria and Benin. researchgate.netlibretexts.org It is a drought-resistant, climbing shrub that can grow up to two meters high and is characterized by its large, yam-like underground tubers. researchgate.netlibretexts.orgkhanacademy.org While I. guesfeldtii is the primary source of this compound, phytochemical investigations of I. trichantha have revealed the presence of a diverse array of other diterpenoids, including various pimarane and 17-norpimarane derivatives such as icacinlactones. alfa-chemistry.comnih.gov

The classification regarding Icacina oliviformis can be complex. While some sources list it as a distinct species, Icacina oliviformis (Poir.) J.Raynal, known as the "false yam," others consider it a synonym for I. trichantha. google.comkhanacademy.org As a distinct species, its native range is given as Cape Verde and Western Tropical Africa to South Sudan. nih.gov Regardless of the exact taxonomic delineation, plants within this group are known producers of various terpenoids. rochester.edu Other related species, such as Icacina claessensis and Icacina mannii, have also been found to produce diterpenes and diterpene alkaloids like icacinol (B1197623) and icacenone, respectively. srce.hrscielo.br

Ethnobotanical Context and Traditional Uses

The traditional use of Icacina species is primarily linked to their physiological effects, which prompted scientific investigation into their chemical constituents. In the traditional medicine of tropical Africa, a decoction of the roots of Icacina guesfeldtii is utilized as an anticonvulsant. scielo.brbiotage.com This specific application points to the presence of centrally active components, a line of inquiry that led to the isolation of this compound and its related alkaloids. scielo.br

Similarly, the tuber of Icacina trichantha has a history of use in Nigerian folk medicine. scielo.brresearchgate.net It is known locally by names such as "Gbegbe" (meaning 'to cleanse' in Yoruba) and "Eriagbo" (referring to its emetic effect in Igbo). researchgate.net Traditional herbalists prescribe the tuber for conditions like food poisoning, constipation, and malaria. scielo.brnih.gov The macerated tuber in alcohol is also used as a first-aid remedy for food poisoning. nih.gov These ethnobotanical uses have been the impetus for pharmacological screenings and chemical analyses to identify the active compounds responsible for these properties. researchgate.net

Extraction and Isolation Methodologies from Plant Materials

The isolation of this compound and related diterpenoid alkaloids from Icacina plant material involves a multi-step process combining solvent extraction and chromatographic purification.

Solvent-Based Extraction Techniques

The initial step involves extracting the crude chemical constituents from the dried and pulverized plant material (e.g., roots, leaves, or tubers). A common approach is sequential extraction with a series of solvents of increasing polarity. ajol.info For instance, the plant material might first be subjected to extraction with a non-polar solvent like hexane (B92381) or petroleum ether to remove fats and other non-polar compounds. ajol.inforesearchgate.net

This is followed by extraction with solvents of intermediate and high polarity, such as ethyl acetate, chloroform (B151607), or methanol (B129727), to isolate the alkaloids and other more polar compounds. ajol.inforesearchgate.net One documented method for Icacina trichantha involved an initial extraction with 80% aqueous methanol using a Soxhlet apparatus. srce.hrnih.gov

For alkaloids specifically, a classic method involves basifying the plant material with a substance like ammonia (B1221849) or sodium carbonate. alfa-chemistry.comscielo.br This process liberates the free-base form of the alkaloids, which are typically present as salts in the plant tissue, making them soluble in organic solvents like chloroform or ether. alfa-chemistry.com The alkaloids are then transferred from the organic extract into an acidic aqueous solution, where they form salts again, effectively separating them from many other impurities. alfa-chemistry.com The crude alkaloid extract is then recovered from the aqueous layer after basification and re-extraction with an organic solvent. scielo.br

Chromatographic Purification Strategies (e.g., Thin Layer Chromatography, Column Chromatography)

Following extraction, the resulting crude mixture contains numerous compounds and requires further purification. Column chromatography is the principal technique used for this separation on a preparative scale. column-chromatography.com The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. khanacademy.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. wikipedia.org Separation occurs because different compounds travel through the column at different rates based on their polarity and affinity for the stationary and mobile phases. khanacademy.org

Thin-Layer Chromatography (TLC) is an essential analytical tool used in conjunction with column chromatography. libretexts.org Before running the column, various solvent systems are tested on a TLC plate to find the optimal mobile phase that provides the best separation of the target compound from impurities. wikipedia.org During the column chromatography process, TLC is used to monitor the separation and identify the collected fractions that contain the purified compound. wikipedia.org For basic compounds like alkaloids, the acidic nature of silica gel can sometimes lead to poor separation or irreversible adsorption. biotage.com To mitigate this, a small amount of a base, such as triethylamine, may be added to the mobile phase to deactivate the acidic sites on the silica gel. rochester.edu Through these chromatographic techniques, pure compounds like this compound can be isolated for structural elucidation and further study. researchgate.net

Biosynthesis of Icacine

Proposed Biogenetic Pathways of the Pimarane (B1242903) Skeleton

The biosynthesis of all diterpenoids, including the pimarane skeleton found in Icacina species, begins with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the tricyclic pimarane core from the linear GGPP is a complex process involving a cascade of cyclization reactions.

A generally accepted proposed pathway for the biogenesis of the pimarane skeleton initiates with the ionization of GGPP. This is followed by a protonation-initiated cyclization to form a bicyclic intermediate, typically a copalyl diphosphate (CPP) cation. Specifically, the formation of the pimarane skeleton is thought to proceed through a (+)-copalyl diphosphate intermediate.

Subsequent to the formation of the bicyclic intermediate, a second cyclization event occurs. This involves an intramolecular attack on the remaining double bond to form the characteristic six-membered C-ring of the pimarane structure, resulting in a pimarenyl cation. The final step in the formation of the basic pimarane hydrocarbon skeleton is the deprotonation of this cation, which can lead to different pimaradiene isomers.

The pimarane diterpenoids found in the Icacina genus, such as those from Icacina oliviformis, often exhibit further structural modifications, including the unusual 9βH-pimarane skeleton. The specific stereochemistry of these compounds is determined by the precise folding of the GGPP substrate within the active site of the specific terpene synthase enzyme.

Predicted Precursors of Icacine

The fundamental building blocks for the biosynthesis of the pimarane skeleton, and indeed all terpenoids, are the five-carbon isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. For diterpenoids like the pimarane-type compounds, the precursors are typically derived from the MEP pathway.

The user-specified precursors (L-Pro, L-Arg, L-Asp, Cholesterol) are not the primary building blocks for the core pimarane skeleton. Diterpenes are fundamentally derived from the head-to-tail condensation of four isoprene (B109036) units (derived from IPP and DMAPP).

Cholesterol: Cholesterol is a sterol, a type of triterpenoid, and is not a precursor for diterpenoid biosynthesis. Both diterpenes and triterpenes share early precursors in the isoprenoid pathway (IPP and DMAPP), but their biosynthetic pathways diverge significantly.

Amino Acids (L-Pro, L-Arg, L-Asp): While amino acids are not the foundational units for the carbon skeleton of diterpenes, they can potentially be involved in later modification steps, such as the addition of nitrogen-containing functional groups or in the biosynthesis of enzymes that catalyze the pathway. However, for the core hydrocarbon skeleton of pimarane diterpenoids, they are not direct precursors.

The true precursor pathway to the pimarane skeleton is summarized in the table below.

Precursor StageCompound NameDescription
Primary PrecursorsIsopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)Five-carbon building blocks of all isoprenoids, synthesized via the MVA or MEP pathway.
C10 PrecursorGeranyl Pyrophosphate (GPP)Formed by the condensation of one molecule of IPP and one molecule of DMAPP.
C15 PrecursorFarnesyl Pyrophosphate (FPP)Formed by the addition of another IPP molecule to GPP.
C20 PrecursorGeranylgeranyl Pyrophosphate (GGPP)The direct precursor to all diterpenoids, formed by the addition of an IPP molecule to FPP.

Enzymatic Pathways in this compound Biosynthesis (Hypothetical or Investigated)

While specific enzymes responsible for the biosynthesis of pimarane diterpenoids in Icacina species have not yet been fully characterized in the scientific literature, the enzymatic pathways can be hypothetically constructed based on well-established principles of diterpene biosynthesis in other plants. The key enzyme classes involved are terpene synthases and cytochrome P450 monooxygenases.

Terpene Synthases (TPSs): The initial and crucial step of cyclizing the linear GGPP into the complex tricyclic pimarane skeleton is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This cyclization is often a two-step process in plants, involving two distinct types of diTPSs:

Class II diTPS: This enzyme initiates the cyclization of GGPP through protonation of the terminal double bond to form a bicyclic diphosphate intermediate, such as (+)-copalyl diphosphate.

Class I diTPS: This enzyme then takes the bicyclic intermediate and catalyzes the second cyclization and subsequent rearrangements to form the final pimarane hydrocarbon skeleton.

In some organisms, a single bifunctional diTPS can catalyze both of these steps. The specific diTPSs present in Icacina species would be responsible for producing the unique pimarane and 9βH-pimarane backbones of compounds like icacinol (B1197623).

Cytochrome P450 Monooxygenases (P450s): Following the formation of the pimarane hydrocarbon skeleton by terpene synthases, the vast structural diversity of the pimarane diterpenoids found in nature is largely generated by the action of cytochrome P450 monooxygenases. These enzymes are responsible for introducing a wide range of functional groups to the pimarane core through oxidative reactions. These modifications can include:

Hydroxylation: The addition of hydroxyl (-OH) groups at various positions on the skeleton.

Oxidation: The formation of ketones, aldehydes, or carboxylic acids.

Epoxidation: The formation of epoxide rings.

Lactone formation: The creation of lactone rings, as seen in the various icacinlactones.

The specific P450s present in Icacina species would dictate the precise patterns of oxidation, leading to the array of different pimarane diterpenoids isolated from these plants. Further research is needed to identify and characterize the specific TPSs and P450s from Icacina to fully elucidate the enzymatic pathways of "this compound" biosynthesis.

Comparative Biosynthetic Analysis with Related Diterpenes

The biosynthesis of pimarane diterpenoids in the Icacina genus can be compared to that of other pimarane-producing organisms, such as fungi, to highlight both conserved and divergent features of these pathways.

Pimarane diterpenes are also known to be produced by various fungal species. The general biosynthetic principle of utilizing GGPP as a precursor and the involvement of terpene synthases is conserved between plants and fungi. However, there can be significant differences in the specific enzymes and the resulting chemical structures.

FeaturePimarane Biosynthesis in Icacina (Plant)Pimarane Biosynthesis in Fungi
Precursor Origin GGPP primarily from the plastidial MEP pathway.GGPP from the cytosolic MVA pathway.
Terpene Synthases Often involves separate Class I and Class II diTPSs for the two-step cyclization.May utilize a single bifunctional terpene synthase.
Stereochemistry Can produce specific stereoisomers, such as the 9βH-pimaranes.Often produce a different stereochemical series of pimarane diterpenoids.
Structural Modifications Extensive modifications by plant-specific P450s leading to complex lactones and other oxidized forms.Fungal P450s and other enzymes lead to a different suite of modified pimarane structures.

This comparative analysis underscores the evolutionary divergence of diterpene biosynthetic pathways, even when producing the same basic carbon skeleton. The unique enzymatic machinery in the Icacina genus has evolved to produce a specific set of pimarane diterpenoids, likely as a part of the plant's chemical defense mechanisms.

Synthetic Approaches to Icacine and Its Analogues

Challenges in the Total Synthesis of Complex Diterpene Alkaloids

The total synthesis of complex diterpene alkaloids is a significant undertaking due to their elaborate molecular architectures. nih.gov These natural products often feature multiple rings, numerous stereocenters, and a high degree of oxidation, which collectively pose substantial synthetic hurdles. nih.govresearchgate.net Crafting these intricate structures requires a high level of control over stereochemistry and the strategic introduction of functional groups. acs.org

The sheer complexity of these molecules often leads to lengthy and arduous synthetic routes. rsc.org Achieving a concise and efficient synthesis is a major goal, as it not only demonstrates the power of modern synthetic chemistry but also enables the production of sufficient quantities of the natural product and its analogues for biological evaluation. acs.orgrsc.org The development of convergent synthetic strategies, where complex fragments are synthesized separately and then joined, is one approach to address the challenge of long linear sequences. nih.gov

Strategies for Constructing the Pimarane (B1242903) Core Structure (e.g., Diels-Alder Annulation)

The pimarane skeleton is a common core structure found in a variety of diterpenes. researchgate.net The construction of this tricyclic system is a key step in the synthesis of icacine and related compounds. A powerful and widely used method for the formation of six-membered rings is the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This pericyclic reaction involves the combination of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orgkhanacademy.org

In the context of pimarane synthesis, a Diels-Alder reaction can be envisioned to construct one of the six-membered rings of the core structure. This strategy offers a high degree of control over the stereochemistry of the newly formed ring, which is crucial for establishing the correct relative configuration of the final natural product. wikipedia.org The reaction's reliability and predictability make it an attractive tool for the synthesis of complex natural products. masterorganicchemistry.com

Chemical Modifications and Semisynthesis of this compound Derivatives

Semisynthesis, the chemical modification of a natural product, is a valuable strategy for producing derivatives with potentially improved biological activities or pharmacokinetic properties. nih.govnih.gov This approach leverages the complex scaffold provided by nature as a starting point for chemical elaboration. For a molecule like this compound, the presence of functional groups such as hydroxyls and amines provides handles for chemical modification. nih.govresearchgate.net

The targeted modification of these functional groups can lead to the generation of a library of this compound derivatives. For example, the hydroxyl group could be acylated to form esters or carbamates, while the amine functionality could be alkylated or acylated. nih.govresearchgate.net These modifications can alter the polarity, solubility, and metabolic stability of the parent compound, which can in turn influence its biological activity.

The development of selective methods for modifying one functional group in the presence of others is a key aspect of a successful semisynthetic campaign. nih.gov While detailed studies on the semisynthesis of this compound itself are limited, the principles have been successfully applied to other complex alkaloids, leading to the discovery of clinically important drugs. nih.govnih.gov

Exploration of Structure-Activity Relationships (SAR) through Synthetic Modifications (Acknowledging limited direct data on this compound itself)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. mdpi.comub.edu By systematically modifying different parts of a molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its effects. researchgate.netmdpi.com Although direct SAR studies on this compound are not extensively documented, the principles can be applied to its structural class.

In the absence of extensive data on this compound, SAR studies of other complex alkaloids can provide valuable insights. nih.gov For example, research on ibogaine (B1199331) analogs has shown that molecular volume is an important factor for their interaction with nicotinic acetylcholine (B1216132) receptors. nih.gov Similarly, studies on other classes of compounds have demonstrated how the length of a linker or the nature of a substituent can dramatically affect inhibitory activity. mdpi.com Such findings underscore the importance of synthetic modifications in elucidating the SAR of complex natural products and in guiding the design of new therapeutic agents.

Chemical Compounds Mentioned

Mechanistic Investigations of Icacine Preclinical Research Focus

Current State of Research on Icacine's Molecular Targets

This compound is a diterpene alkaloid identified in plants of the Icacina genus, notably from the leaves and roots of Icacina guesfeldtii. nih.gov It is one of the first alkaloids with a pimarane (B1242903) skeleton to be isolated from a plant source. researchgate.net Preclinical research into the specific molecular targets of the isolated compound this compound is still in its early stages. However, available studies have highlighted its significant biological activity, particularly its cytotoxic effects against cancer cell lines.

The primary evidence for this compound's activity comes from in vitro cytotoxicity assays. One study reported that this compound demonstrated significant cytotoxicity against both HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with a half-maximal inhibitory concentration (IC50) value of 0.78 μg/mL for both. researchgate.netresearchgate.net This potent cytotoxic activity suggests that this compound's molecular targets are likely involved in essential cellular processes that, when disrupted, lead to cell death.

Furthermore, research on various diterpenes isolated from Icacina species, which share structural similarities with this compound, has consistently shown cytotoxic activity against a panel of human cancer cell lines. nih.govresearchgate.net For instance, compounds such as humirianthenolide C, also isolated from Icacina, have shown high potency against melanoma, breast cancer, and ovarian cancer cells. nih.gov While these are not direct targets of this compound, the consistent cytotoxic profile of related pimarane-type diterpenes from the same genus suggests a potentially shared mechanism of action targeting fundamental components of cell survival and proliferation. nih.govresearchgate.net

Table 1: Cytotoxic Activity of this compound

Cell Line Cancer Type IC50 (μg/mL) Citation
HeLa Cervical Cancer 0.78 researchgate.netresearchgate.net
MCF-7 Breast Cancer 0.78 researchgate.netresearchgate.net

Cellular Pathways Potentially Influenced by this compound (Based on related compounds or Icacina plant extracts, if no direct data on this compound)

Direct research on the cellular pathways modulated by pure this compound is limited. However, by examining studies on extracts from Icacina plants and related diterpenoid compounds, it is possible to infer potential pathways that this compound might influence.

Inflammation and Nitric Oxide (NO) Production: Studies on compounds isolated from Icacina trichantha have investigated their effects on the production of nitric oxide (NO), a key signaling molecule in inflammation. An evaluation of several compounds from the plant showed that most, including the class of compounds to which this compound belongs, inhibited NO production by more than 50%. researchgate.netresearchgate.net This suggests a potential anti-inflammatory mechanism by modulating the NO signaling pathway. The regulation of NO is critical in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.

Cell Proliferation and Apoptosis Pathways: The significant cytotoxicity of this compound against cancer cell lines strongly implies an influence on pathways that control cell cycle progression, proliferation, and programmed cell death (apoptosis). researchgate.netresearchgate.net While the specific pathway for this compound is not yet elucidated, research on other structurally related diterpenoid alkaloids and plant extracts provides clues. For example, extracts from the Icacina genus are known to modulate cell migration and inhibit extracellular proteases, which are crucial for cancer cell invasion and metastasis. google.comgoogle.com

Furthermore, studies on other diterpenoid compounds, like Icariin (though from a different plant), show inhibition of the NF-κB and PI3K/AKT signaling pathways, which are central to cancer cell proliferation and survival. nih.gov Given that pimarane diterpenes from Icacina show potent cytotoxicity, it is plausible that this compound may also interact with one or more of these critical cell survival pathways. nih.govresearchgate.net

Receptor Binding Studies (If Applicable and Not Clinical)

As of the current body of scientific literature, there are no specific preclinical receptor binding studies available for the compound this compound. Research has predominantly focused on its isolation, structural elucidation, and initial cytotoxic screening. nih.govresearchgate.net Determining if this compound's mechanism of action involves direct binding to specific cellular receptors would require dedicated radioligand binding assays or similar techniques, which have not yet been reported. nih.govgiffordbioscience.comslideshare.net

Pharmacological Screening and Preclinical Activity Non Clinical Models

In Vitro Bioactivity Screens of Icacine (Acknowledging limited direct data)

Direct data on the in vitro bioactivity screening of this compound itself appears limited in the readily available literature. However, studies on related compounds from the Icacina genus provide some indication of potential activities within this structural class. The plant Icacina oliviformis, for instance, has been traditionally used for various medicinal purposes, suggesting the presence of bioactive compounds. uic.edu Early studies on this plant primarily focused on its nutritional aspects, with biological evaluations often conducted using extracts rather than isolated pure compounds. uic.edu

Cell-Based Assays (e.g., Cytotoxicity against cell lines, but excluding clinical outcomes)

Cell-based assays are fundamental tools in drug discovery and preclinical research to evaluate the effects of compounds on living cells. bmglabtech.com These assays can be used to understand cellular functions, screen for inhibitors or inducers of biological processes, and quantify cytotoxicity and cell death caused by tested compounds. bmglabtech.comthermofisher.com Cytotoxicity assays measure the ability of a substance to damage or kill cells, which can occur through mechanisms like necrosis, apoptosis, or autophagy, or by inhibiting cell proliferation. thermofisher.com Determining the half-maximal inhibitory concentration (IC50) is a common objective of these assays, indicating the concentration of a substance required for 50% inhibition of a specific biological function, such as cell growth. nawah-scientific.com

While specific data for this compound in a broad range of cell-based assays is not extensively detailed in the search results, one study reported that this compound (specifically referred to as compound 5) exhibited significant cytotoxicity against both HeLa and MCF-7 cell lines with an IC50 value of 0.78 μg/mL. researchgate.net, colab.ws This finding suggests a potential cytotoxic effect of this compound against certain cancer cell lines in vitro.

Cell-based assays can also involve measuring cell proliferation or inhibition, often using methods based on DNA replication or the expression of fluorescent proteins. bmglabtech.com Enzymatic assays, such as those measuring the release of lactate (B86563) dehydrogenase (LDH) or glucose 6-phosphate dehydrogenase (G6PD) into the cell culture medium, are also used as biomarkers for cellular cytotoxicity when the cell membrane is damaged. thermofisher.com

Research on Activity of Related Icacina Diterpenoids

The Icacina genus is known to be a source of diterpenoids, particularly those with (9βH)-17-norpimarane and (9βH)-pimarane structures. researchgate.net Research on these related diterpenoids from Icacina species has revealed various biological activities.

Several diterpenoids isolated from Icacina oliviformis, including icacinol (B1197623), 14α-methoxyhumirianthol, and annonalide, have demonstrated moderate cytotoxic activity against a panel of human cancer cell lines. uic.edu This indicates that other compounds within the Icacina genus, structurally related to this compound, possess in vitro anticancer potential.

Studies on Icacina trichantha have also identified pimarane-derived diterpenoids with biological activity. An unprecedented dimeric pimarane-derived diterpenoid, trichanthol A, and a new 17-nor-(9β-H)-pimarane diterpenoid glucoside, trichanthol B, along with ten known analogs, were obtained from the tuber of Icacina trichantha. rsc.org All isolated compounds in this study exhibited antibacterial activity against standard and drug-resistant Helicobacter pylori strains with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 64 μg/mL. rsc.org Notably, icacinlactone B showed an additive effect in combination with metronidazole (B1676534) or clarithromycin (B1669154) against H. pylori. rsc.org

Furthermore, diterpenoids with (9βH)-17-norpimarane and (9βH)-pimarane structures isolated from Icacina species, such as 17-hydroxyicacinol, icacinol, humirianthol, humirianthenolide C, and icacenone, as well as icacinlactones A-G, have exhibited cytotoxic activity against the MDA-MB-435 human melanoma cancer cell line in the low micromolar range. researchgate.net Humirianthenolide C was reported as the most potent among these compounds. researchgate.net

Beyond cytotoxic and antibacterial effects, icacinol from Icacina trichantha has been evaluated for its impact on seedling growth in rice and Arabidopsis. researchgate.net It showed minimal germination inhibitory activity on rice but significant inhibition on Arabidopsis. researchgate.net

These findings on related Icacina diterpenoids highlight the potential for diverse biological activities within this class of compounds and provide context for the potential activities of this compound, despite the limited direct data available for this compound itself.

Here is a summary of cytotoxic activity of some Icacina diterpenoids:

CompoundSourceCell Lines TestedActivity (e.g., IC50)Citation
This compoundIcacina trichanthaHeLa, MCF-7IC50 = 0.78 μg/mL researchgate.net, colab.ws
IcacinolIcacina oliviformisHuman cancer cell linesModerate cytotoxicity uic.edu
14α-methoxyhumiriantholIcacina oliviformisHuman cancer cell linesModerate cytotoxicity uic.edu
AnnonalideIcacina oliviformisHuman cancer cell linesModerate cytotoxicity uic.edu
IcacinolIcacina speciesMDA-MB-435Cytotoxic (low μM) researchgate.net
17-hydroxyicacinolIcacina speciesMDA-MB-435Cytotoxic (low μM) researchgate.net
HumiriantholIcacina speciesMDA-MB-435Cytotoxic (low μM) researchgate.net
Humirianthenolide CIcacina speciesMDA-MB-435Cytotoxic (low μM), Most potent researchgate.net
IcacenoneIcacina speciesMDA-MB-435Cytotoxic (low μM) researchgate.net
Icacinlactones A-GIcacina speciesMDA-MB-435Cytotoxic (low μM) researchgate.net

Here is a summary of antibacterial activity of some Icacina trichantha diterpenoids:

CompoundSourceTarget BacteriaActivity (e.g., MIC)Citation
Trichanthol AIcacina trichanthaHelicobacter pyloriMIC 8-64 μg/mL rsc.org
Trichanthol BIcacina trichanthaHelicobacter pyloriMIC 8-64 μg/mL rsc.org
Icacinlactone BIcacina trichanthaHelicobacter pyloriMIC 8-64 μg/mL, Additive effect with metronidazole/clarithromycin rsc.org
Ten other analogsIcacina trichanthaHelicobacter pyloriMIC 8-64 μg/mL rsc.org

Advanced Analytical Methodologies in Icacine Research

Chromatographic Techniques for Purity and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools in the study of icacine for assessing its purity and quantifying its presence in various samples. HPLC is widely used for the separation, identification, and quantification of components within liquid samples, and it is particularly well-suited for analyzing non-volatile, polar, and thermally unstable compounds. labmanager.comhplcvials.com This makes HPLC a primary choice for the analysis of many natural products and pharmaceuticals. labmanager.com The separation in HPLC is based on the interactions between the analytes, a liquid mobile phase, and a solid stationary phase. labmanager.com Various detectors can be coupled with HPLC, including UV-visible spectrophotometry and fluorescence detectors, though mass spectrometry (MS) is also commonly used. hplcvials.com

GC-MS, on the other hand, is highly effective for the analysis of volatile and thermally stable compounds. labmanager.com In GC-MS, a vaporized sample is transported through a heated column by an inert carrier gas, and separation occurs based on volatility and interaction with the stationary phase. labmanager.com The separated compounds are then detected and identified by mass spectrometry, providing highly sensitive detection and detailed structural information based on their mass-to-charge ratio. hplcvials.com While GC-MS is less common for non-volatile or heat-labile compounds compared to HPLC, it excels in specific applications, such as analyzing volatile organic impurities. labmanager.comhplcvials.com

Both HPLC and GC-MS offer high specificity and selectivity for the estimation of chemical entities. researchgate.net The choice between HPLC and GC-MS depends on the specific properties of this compound and the matrix being analyzed. For this compound, which is likely a relatively polar and potentially non-volatile compound, HPLC is expected to be the more frequently employed technique for purity assessment and quantification. However, if volatile derivatives of this compound or related volatile compounds are of interest, GC-MS could be applied.

Advanced Mass Spectrometry for Metabolite Profiling

Advanced mass spectrometry techniques, often coupled with chromatographic separation (LC-MS or GC-MS), are crucial for the comprehensive profiling and identification of this compound metabolites. nih.govcriver.comnih.gov Metabolite profiling involves measuring the conversion of a compound of interest to its metabolites in biological samples. criver.com High-resolution LC-MS and LC-MS/MS are primary tools in this field, offering the sensitivity and precision needed to detect and quantify low-concentration analytes and differentiate them from endogenous compounds. criver.com

Mass spectrometers provide superior metabolite profiling and structural information by combining accurate mass measurements, high resolution, and fragmentation capabilities with separation techniques. criver.com High-resolution mass spectrometry (HRMS) enables semi-quantification of metabolites even without the need for radiolabeled compounds. evotec.com The use of HR-MS, such as with time-of-flight (TOF) or quadrupole-time-of-flight (QTOF) instruments, allows for the determination of accurate mass, leading to increased sensitivity and enhanced structural characterization. evotec.com Fragmentation data obtained from tandem mass spectrometry (MS/MS) is invaluable for elucidating the structures of identified metabolites. criver.comevotec.com

Metabolite profiling studies can reveal the biotransformation pathways of this compound, identifying phase I and phase II metabolites. evotec.com This is essential for understanding how the compound is processed within a biological system. For example, studies on other natural products like icaritin (B1674259) have utilized UPLC-MS to identify numerous metabolites based on retention times and characteristic fragmentations, providing insights into metabolic processes such as dehydrogenation, glycosylation, and glucuronidation. nih.gov

Spectroscopic Methods for Conformational Analysis

Spectroscopic methods play a vital role in determining the three-dimensional structure and conformational preferences of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electronic Circular Dichroism (ECD) spectroscopy are particularly useful for conformational analysis.

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds and investigating their conformational behavior. auremn.org.br NMR data, such as chemical shifts and coupling constants, can provide information about the spatial arrangement of atoms within a molecule and the relative populations of different conformers in a dynamic equilibrium. auremn.org.brnih.gov While early NMR methods for conformational analysis sometimes required fixed-geometry models, modern approaches can analyze the averaged spectroscopic parameters of compounds in conformational equilibrium. auremn.org.brnih.gov

ECD spectroscopy is highly sensitive to the stereochemistry and molecular conformation of chiral molecules. rsc.org The ECD spectrum of a flexible molecule reflects the contributions of all populated conformers at a given temperature. rsc.org This technique can be used as a complement or alternative to standard methods like NMR for conformational investigations. rsc.org ECD spectra are influenced by both the absolute configuration and the conformation, with the latter significantly impacting the spectral shape. rsc.org Applications of ECD include assigning absolute configurations and, importantly, analyzing the conformational preferences of organic compounds. rsc.org

Other spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, can also provide complementary information about the vibrational modes of a molecule, which are sensitive to its conformation. mdpi.com Matrix isolation FTIR spectroscopy, for instance, can be used to investigate conformational equilibria by narrowing IR absorptions and allowing for the discernment of spectral features corresponding to different conformers. mdpi.com

Computational Chemistry Approaches (e.g., Molecular Docking, DFT, SAR modeling)

Computational chemistry approaches are increasingly integrated into natural product research, including studies on compounds like this compound, to complement experimental findings and provide theoretical insights into their properties and interactions. These methods include Density Functional Theory (DFT) calculations, molecular docking, and Structure-Activity Relationship (SAR) modeling. researchgate.netmdpi.comthermofisher.compcbiochemres.com

DFT calculations are quantum mechanical methods used to investigate the electronic structure, geometry, and energetic properties of molecules. mdpi.comscirp.org DFT can be used to calculate potential energy surfaces and identify stable conformers of a compound, providing theoretical support for experimental spectroscopic observations. mdpi.com DFT calculations can also yield information about molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps, which are useful for understanding chemical reactivity and predicting interaction sites. mdpi.comnih.gov

Molecular docking is a computational technique used to predict the binding affinity and interaction modes of a small molecule (ligand) with a biological target, such as a protein. scirp.orgmdpi.comnih.govnih.gov By simulating the binding process, molecular docking can help identify potential therapeutic targets for this compound and understand the nature of its interactions at the molecular level. scirp.orgmdpi.comnih.gov Docking scores are often used to estimate the strength of the binding interaction, with lower scores typically indicating stronger binding affinity. mdpi.comnih.gov

SAR modeling aims to establish relationships between the chemical structure of a set of compounds and their biological activity. nih.gov While not directly a method for analyzing a single compound like this compound in isolation, SAR principles and modeling can be applied to this compound and its derivatives or related compounds to understand which structural features are important for specific activities. nih.gov This can guide the design of new compounds with improved properties. Computational SAR studies can involve correlating calculated molecular descriptors with experimental activity data.

The integration of these computational methods with experimental analytical techniques provides a powerful approach for a comprehensive understanding of this compound, from its fundamental chemical properties to its potential biological interactions. nih.govuokerbala.edu.iq

Future Directions and Research Gaps for Icacine

Elucidation of Complete Biosynthetic Pathway

A significant research gap exists in the complete elucidation of the biosynthetic pathway of Icacine. While some studies have explored the phytochemical constituents of Icacina species, including pimarane-type diterpenoids like this compound and Icaceine (B1194456) cabidigitallibrary.orgresearchgate.net, the precise enzymatic steps and genetic regulation involved in this compound's formation within the plant are not fully understood. Understanding the complete pathway is crucial for potential biotechnological production or for guiding synthetic efforts. Research into related compound classes, such as Amaryllidaceae alkaloids, highlights the complexity and the need for further studies, including multi-omics analysis, to fully elucidate metabolic pathways nih.gov. Addressing this gap could involve detailed isotopic labeling studies, enzyme isolation and characterization, and genomic or transcriptomic analysis of this compound-producing plants.

Comprehensive Investigation of Specific Molecular Targets and Mechanisms

The specific molecular targets and mechanisms of action for this compound itself remain largely uncharacterized. While related compounds from Icacina species have shown some biological activities, such as cytotoxicity against certain cancer cell lines uic.edu, direct biological activity data for this compound has been reported as lacking in earlier studies uic.edu. Future research needs to focus on identifying the specific proteins, enzymes, or pathways that this compound interacts with in biological systems. Techniques such as target identification assays, protein binding studies, and detailed cellular mechanism investigations are necessary. Studies on other natural products, like Icariin (a flavonoid, not this compound), demonstrate the utility of network pharmacology and molecular docking to predict and investigate potential targets and mechanisms mdpi.commdpi.com. Applying similar approaches specifically to this compound could provide valuable insights.

Development of Efficient Total Synthesis Routes

The development of efficient and scalable total synthesis routes for this compound is another critical area for future research. Natural products with complex structures, like the pimarane (B1242903) skeleton found in this compound researchgate.netresearchgate.net, often present significant challenges in total synthesis nih.govstanford.edu. Rare studies have reported on the synthesis challenges of the 9β-H pimarane skeleton researchgate.netresearchgate.net. Developing efficient synthetic methods is essential for providing sufficient quantities of pure this compound for comprehensive biological testing and potential therapeutic development, especially if isolation from natural sources is low-yielding or unsustainable. Future work could focus on innovative synthetic strategies, including novel reaction methodologies and convergent approaches, to overcome the inherent complexity of the this compound structure.

Exploration of Novel Bioactivities in Preclinical Models

Given the limited reported direct biological activity data for this compound uic.edu, a significant future direction is the comprehensive exploration of its potential novel bioactivities using a range of preclinical models. While some related compounds from Icacina trichantha have shown cytotoxic activity uic.edu, the specific effects of this compound on various biological processes and diseases need to be systematically investigated. This could include testing its activity in various disease models, such as cancer, infectious diseases, or neurological disorders, using both in vitro and in vivo models. The development of better preclinical models, including organ-on-a-chip technologies and advanced animal models, can enhance the predictive power of these studies ibexresearch.comnih.gov.

Application of Omics Technologies in this compound Research

The application of modern omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant potential to accelerate this compound research humanspecificresearch.orgcreative-proteomics.comnih.govworldscholarsreview.org. These technologies can provide a holistic view of the biological systems interacting with this compound. For instance, transcriptomics and proteomics could reveal how gene and protein expression profiles change in response to this compound exposure, providing clues about its mechanisms of action. Metabolomics could help identify metabolic pathways affected by the compound or reveal breakdown products. Integrating data from multiple omics platforms can offer a more comprehensive understanding of this compound's effects nih.govworldscholarsreview.org. Applying omics technologies could also aid in identifying the enzymes involved in its biosynthesis or in understanding the plant's response to environmental factors influencing this compound production. Omics technologies have revolutionized diagnostics and research in various fields, including food science and cariology, by providing large-scale data analysis nih.govfrontiersin.org.

Addressing the Current Lack of Direct Biological Activity Data for this compound

A fundamental research gap that needs to be addressed is the current lack of comprehensive direct biological activity data specifically for this compound uic.edu. Original reports for this compound or acetyl-icacine did not include biological activity data, and later published data was reported as not found in the literature uic.edu. This necessitates focused research efforts to evaluate its biological effects across a spectrum of assays and models. Prioritizing the generation of robust in vitro and in vivo biological profiles for pure this compound is crucial to determine its potential as a lead compound for drug discovery or as a tool for biological research. This involves systematic screening against various targets and in relevant disease models to establish a foundational understanding of its biological properties.

Q & A

Basic: How to formulate a focused research question on Icacine's biochemical mechanisms?

Methodological Answer:
Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • "How does this compound (Intervention) inhibit enzyme X (Outcome) in in vitro models (Population) compared to existing inhibitors (Comparison) over a 24-hour period (Time)?"
    Ensure the question addresses a literature gap identified through systematic reviews .

Basic: What strategies ensure a rigorous literature review for this compound-related studies?

Methodological Answer:

  • Use databases like PubMed, Scopus, and Web of Science, applying Boolean operators (e.g., "this compound AND pharmacokinetics NOT commercial").
  • Screen titles/abstracts for relevance, prioritize peer-reviewed journals, and exclude non-academic sources (e.g., patents, industry reports) .
  • Document search strategies using PRISMA flow diagrams to enhance reproducibility .

Basic: How to design replicable experiments for this compound synthesis or bioactivity testing?

Methodological Answer:

  • Include detailed protocols (e.g., solvent purity, temperature control) and replicate experiments ≥3 times to assess variability .
  • For novel compounds, provide NMR, HPLC, and mass spectrometry data to confirm purity and structure .
  • Reference established methods (e.g., OECD guidelines for toxicity assays) to ensure comparability .

Advanced: How to resolve contradictions in this compound's pharmacological data across studies?

Methodological Answer:

  • Conduct triangulation : Compare results from multiple methods (e.g., in vitro assays vs. computational docking) .
  • Replicate conflicting studies under standardized conditions to isolate variables (e.g., pH, cell lines) .
  • Perform meta-analyses to quantify heterogeneity and identify moderating factors (e.g., dosage, exposure time) .

Advanced: What methodological approaches validate this compound's mechanism of action in complex biological systems?

Methodological Answer:

  • Use knockout models or CRISPR-Cas9 to silence target genes and observe phenotypic changes .
  • Apply isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .
  • Integrate multi-omics data (transcriptomics, proteomics) to map downstream pathways .

Basic: How to ensure reliability in this compound's quantitative data analysis?

Methodological Answer:

  • Calculate uncertainties (e.g., standard deviation, confidence intervals) for all measurements .
  • Validate analytical instruments with certified reference materials (e.g., USP standards) .
  • Use software like R or Python for statistical rigor, avoiding subjective interpretations .

Advanced: How to address interdisciplinary challenges in this compound research (e.g., chemistry-biology interface)?

Methodological Answer:

  • Define terminology clearly (e.g., "bioavailability" vs. "solubility") to avoid miscommunication .
  • Collaborate with domain experts to design hybrid methodologies (e.g., molecular dynamics simulations paired with cell assays) .
  • Tailor publications to journal-specific audiences (e.g., emphasize mechanistic insights for J. Med. Chem.) .

Basic: What ethical considerations apply to this compound research involving animal/human models?

Methodological Answer:

  • Follow FINER's ethical criterion : Obtain institutional review board (IRB) approval and document informed consent .
  • Adopt the 3Rs principle (Replacement, Reduction, Refinement) for animal studies .
  • Disclose conflicts of interest (e.g., funding sources) in publications .

Advanced: How to optimize this compound data collection for machine learning applications?

Methodological Answer:

  • Curate structured datasets with standardized descriptors (e.g., SMILES notation, IC50 values) .
  • Use platforms like KNIME or TensorFlow for feature selection and model training .
  • Validate predictions with experimental follow-ups to avoid "black box" limitations .

Basic: What publishing standards are critical for this compound research manuscripts?

Methodological Answer:

  • Adhere to journal-specific guidelines (e.g., ACS, RSC) for structure and formatting .
  • Deposit raw data in repositories like Zenodo or ICPSR for transparency .
  • Cite primary literature over reviews to strengthen novelty claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.